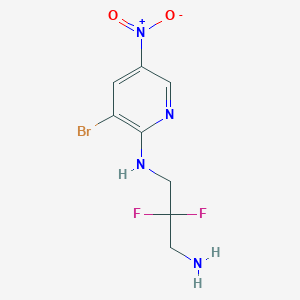
N'-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine is a complex organic compound that features a pyridine ring substituted with bromine and nitro groups, along with a difluoropropane diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine typically involves multiple steps. One common approach starts with the bromination of 2-nitropyridine to yield 3-bromo-5-nitropyridine . This intermediate is then subjected to nucleophilic substitution reactions with difluoropropane diamine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Oxidation: The compound can be oxidized under strong conditions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.
Reduction: The major product is the corresponding amine.
Oxidation: Products include various oxidized derivatives depending on the conditions.
Wissenschaftliche Forschungsanwendungen
N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly kinase inhibitors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of substituted pyridines with biological macromolecules.
Wirkmechanismus
The mechanism of action of N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, while the difluoropropane diamine moiety can enhance binding affinity through hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine is unique due to the presence of both bromine and nitro groups on the pyridine ring, combined with a difluoropropane diamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
N'-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N4O2/c9-6-1-5(15(16)17)2-13-7(6)14-4-8(10,11)3-12/h1-2H,3-4,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNSNLVCRSQODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NCC(CN)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













